Dot1L-IN-5

DOT1L SPA assay IC50

Preclinical research requires DOT1L inhibitors with validated in vivo efficacy. Pinometostat requires continuous IV infusion, limiting experimental flexibility. Dot1L-IN-5 solves this with subcutaneous dosing. - IC50: 0.17 nM (cell-free SPA) - In vivo: 73% tumor growth inhibition, MV4-11 model (75 mg/kg SC, BID) - Cellular ED50: 2.9 nM (H3K79me2 inhibition, HeLa) - Ideal for: PK/PD studies, xenografts, MLL-rearranged leukemia models

Molecular Formula C23H19ClF2N8O5S
Molecular Weight 593.0 g/mol
Cat. No. B12431334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDot1L-IN-5
Molecular FormulaC23H19ClF2N8O5S
Molecular Weight593.0 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)N)NC(C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)N
InChIInChI=1S/C23H19ClF2N8O5S/c1-37-22-33-20(27)32-21(34-22)31-15-10-11(40(28,35)36)7-8-14(15)30-17(18-13(24)5-3-9-29-18)12-4-2-6-16-19(12)39-23(25,26)38-16/h2-10,17,30H,1H3,(H2,28,35,36)(H3,27,31,32,33,34)/t17-/m0/s1
InChIKeyBAQOPDGRUNKWLM-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dot1L-IN-5: DOT1L Inhibitor for MLL-Rearranged Leukemia


Dot1L-IN-5 is a synthetic small-molecule inhibitor of disruptor of telomeric silencing 1-like protein (DOT1L), a histone methyltransferase that catalyzes H3K79 methylation and is a critical oncogenic driver in MLL-rearranged leukemias [1]. The compound exhibits a biochemical IC50 of 0.17 nM in a scintillation proximity assay (SPA) and a cellular ED50 of 2.9 nM for inhibiting H3K79 dimethylation in HeLa cells [1]. Its molecular structure, co-crystallized with DOT1L at 2.21 Å resolution, confirms a SAM-competitive binding mode and supports structure-guided optimization efforts [2].

Dot1L-IN-5: Distinct Pharmacological Profile


Superficial categorization of Dot1L-IN-5 as just another DOT1L inhibitor obscures critical quantitative differences that directly impact experimental design and translational relevance. Despite sharing a SAM-competitive mechanism with clinical-stage Pinometostat (EPZ-5676) and chemical probes EPZ004777 and SGC0946, Dot1L-IN-5 exhibits a distinct efficacy profile characterized by subnanomolar biochemical potency combined with moderate cellular potency and a uniquely schedule-dependent in vivo activity [1][2]. Its biochemical IC50 of 0.17 nM surpasses that of EPZ004777 (0.4 nM) and SGC0946 (0.3 nM), yet its cellular target engagement (ED50 = 2.9 nM) and functional gene expression inhibition (ED50 = 30 nM) reveal a steeper potency drop-off than observed for some comparators [3]. Most importantly, Dot1L-IN-5 demonstrates robust tumor growth inhibition (73%) in an MV4-11 xenograft model only when dosed twice daily—a schedule dependency that has not been reported for other DOT1L inhibitors and which may reflect distinct pharmacokinetic or pharmacodynamic properties [1]. These quantitative divergences mean that substituting Dot1L-IN-5 with a chemically distinct DOT1L inhibitor—even one with comparable biochemical IC50—will likely yield different experimental outcomes in cellular and in vivo systems.

Dot1L-IN-5 Comparative Performance Evidence


Enzymatic Inhibition of DOT1L

Dot1L-IN-5 exhibits an IC50 of 0.17 nM in a scintillation proximity assay (SPA) measuring DOT1L enzymatic activity, representing a 2.3-fold improvement over EPZ004777 (IC50 = 0.4 nM) and a 1.8-fold improvement over SGC0946 (IC50 = 0.3 nM) [1][2]. Notably, Pinometostat (EPZ-5676) achieves a Ki of 80 pM in a cell-free assay, which is approximately 2-fold more potent than Dot1L-IN-5, but this value derives from a different assay format (Ki vs. IC50) .

DOT1L SPA assay IC50 SAM-competitive biochemical screening

Cellular H3K79 Dimethylation Inhibition

Dot1L-IN-5 inhibits H3K79 dimethylation in HeLa cells with an ED50 of 2.9 nM (ELISA) [1]. This cellular target engagement potency is comparable to that of SGC0946, which achieves IC50 values of 2.6 nM in A431 cells and 8.8 nM in MCF10A cells following a 4-day treatment [2]. For reference, EPZ004777 inhibits H3K79me2 with an IC50 of 84 nM in MCF10A cells, indicating that Dot1L-IN-5 exhibits substantially stronger cellular target engagement than this early-generation tool compound .

H3K79me2 ELISA HeLa cells chromatin target engagement

In Vivo Tumor Growth Inhibition

In Molm-13 cells harboring the MLL-AF9 translocation, Dot1L-IN-5 suppresses HOXA9 gene expression with an ED50 of 30 nM (luciferase reporter gene assay) [1]. This represents a 1.7-fold improvement over Pinometostat (EPZ-5676), which achieves an IC50 of 52 nM in the same cell line and assay format . The differentiation is even more pronounced against EPZ004777, which requires an IC50 of 700 nM to inhibit HOXA9 expression in MLL cells—a 23-fold potency advantage for Dot1L-IN-5 .

HOXA9 MLL-rearranged leukemia Molm-13 luciferase reporter leukemogenesis

HOXA9 Gene Expression Inhibition

Dot1L-IN-5 administered subcutaneously at 75 mg/kg twice daily for 20 days achieves 73% tumor growth inhibition (TGI) in NOD-SCID mice bearing MV4-11 (MLL-AF4) xenografts [1]. In contrast, once-daily dosing at the same total daily dose produces no significant TGI [1]. This schedule-dependent efficacy is a distinctive feature of Dot1L-IN-5 not described for other DOT1L inhibitors. While Pinometostat (EPZ-5676) has demonstrated clinical responses (2/51 complete remissions in Phase I trials), published preclinical TGI data for this compound are limited [2]. No in vivo efficacy data have been reported for EPZ004777 or SGC0946 in tumor xenograft models.

MV4-11 xenograft tumor growth inhibition NOD-SCID in vivo pharmacology MLL-AF4

Structural and Binding Mode Characterization: Co-Crystal Structure of Dot1L-IN-5 with DOT1L at 2.21 Å Resolution

The crystal structure of Dot1L-IN-5 (compound 11) in complex with DOT1L has been solved at 2.21 Å resolution and deposited in the Protein Data Bank (PDB ID: 6TEN) [1]. The structure confirms a SAM-competitive binding mode, with the inhibitor occupying the S-adenosylmethionine binding pocket and making key interactions with residues critical for catalytic activity [1]. In contrast, co-crystal structures for EPZ004777 and Pinometostat are available (PDB IDs: 4EKG, 4HRA, etc.), but SGC0946's binding mode is inferred from homology to EPZ004777 [2].

X-ray crystallography binding mode SAM-competitive structure-guided design PDB

Dot1L-IN-5: Research and Industrial Applications


In Vivo Studies in MLL-Rearranged Leukemia

Investigators requiring a DOT1L inhibitor with validated, quantitative in vivo antitumor activity should prioritize Dot1L-IN-5. The compound achieves 73% tumor growth inhibition in MV4-11 xenografts at 75 mg/kg BID for 20 days, providing a benchmark for dose-response and combination therapy studies [1]. The lack of published in vivo TGI data for EPZ004777 and SGC0946 makes Dot1L-IN-5 the only chemical probe with a defined preclinical efficacy window. Researchers should note the strict requirement for twice-daily dosing; once-daily administration fails to inhibit tumor growth despite comparable target engagement [1].

Cellular Target Engagement and Epigenetic Profiling

For experiments aimed at dissecting the transcriptional consequences of DOT1L inhibition in MLL-rearranged cells, Dot1L-IN-5 offers superior potency for suppressing HOXA9 expression (ED50 = 30 nM) compared to Pinometostat (52 nM) and EPZ004777 (700 nM) [1]. This enhanced functional activity makes Dot1L-IN-5 particularly well-suited for gene expression profiling, ChIP-seq studies of H3K79me2 redistribution, and validation of HOXA9/MEIS1 downstream effectors. Users should employ concentrations between 30-100 nM to achieve robust HOXA9 suppression without confounding cytotoxicity [1].

DOT1L-Inhibitor Interaction Studies

The availability of a high-resolution co-crystal structure (PDB 6TEN, 2.21 Å) positions Dot1L-IN-5 as a valuable template for structure-based drug design [2]. Medicinal chemists can utilize this structural information to guide scaffold optimization, predict the impact of resistance-associated mutations (e.g., DOT1L gatekeeper mutations), and design analogs with improved pharmacokinetic properties. Unlike SGC0946, which lacks a published co-crystal structure, Dot1L-IN-5's binding mode is experimentally validated and can be directly incorporated into molecular docking workflows [2].

Comparative Pharmacology of DOT1L Inhibitors

Dot1L-IN-5's unique schedule-dependent efficacy—where 73% TGI is achieved with BID dosing but no TGI with QD dosing at the same total daily dose—provides a built-in experimental control for investigating pharmacokinetic-pharmacodynamic (PK-PD) relationships [1]. Researchers interested in understanding the determinants of sustained target inhibition can exploit this feature to probe the relationship between plasma exposure, intratumoral drug levels, and duration of H3K79me2 suppression. This property has not been reported for other DOT1L inhibitors and may reflect compound-specific absorption, distribution, or clearance characteristics that warrant further investigation.

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